molecular formula C19H19ClN6O3 B2370960 1-[2-(4-chlorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898409-83-1

1-[2-(4-chlorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2370960
CAS RN: 898409-83-1
M. Wt: 414.85
InChI Key: WTXOORMBRFSSRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazines often involves azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Other methods include construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Triazines and their derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Antitumor Activity and Vascular Relaxing Effect

Research has indicated that compounds structurally similar to 1-[2-(4-chlorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, specifically 2, 4, 7, 9-tetramethylpurino[7, 8-g]-6-azapteridine and [1, 2, 4] triazino[3, 2-f] purines, have shown potential in antitumor activity. One such compound was found to be active against P 388 leukemia. Additionally, the vascular relaxing effects of some [1, 2, 4] triazino[3, 2-f] purines were examined, although none demonstrated significant activity (Ueda et al., 1987).

Potential Antifungal Compound

A novel potential antifungal compound from the 1,2,4-triazole class, which includes structural similarities to the chemical of interest, was synthesized and characterized. Pharmacologically relevant physicochemical properties such as solubility in various solvents and thermodynamic parameters were determined, demonstrating poor solubility in buffer solutions and better solubility in alcohols. This study provides insights into the solute-solvent interactions and potential biologic delivery pathways for such compounds (Volkova et al., 2020).

Antimicrobial and Antitumor Agents

Fused 1,2,4-triazine derivatives, including compounds related to this compound, were synthesized and screened for their antimicrobial and antitumor activities. The study included the preparation of various derivatives and the evaluation of their biological activities, highlighting the potential of these compounds in medical and pharmaceutical research (Abd El-Moneim et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and more. Understanding these influences is key to optimizing the use of the compound and predicting its behavior in different contexts.

Safety and Hazards

The safety and hazards of a specific 1,2,4-triazine derivative would depend on its specific structure and properties. Some 1,2,4-triazine derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines .

Future Directions

The development and targeted synthesis of azolo[1,2,4]triazines remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents .

properties

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O3/c1-10-11(2)26-15-16(23(3)19(29)24(4)17(15)28)21-18(26)25(22-10)9-14(27)12-5-7-13(20)8-6-12/h5-8,11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXOORMBRFSSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC(=O)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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